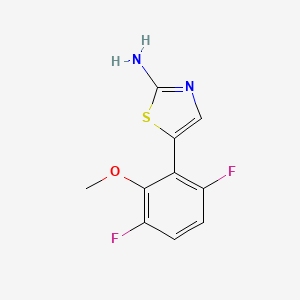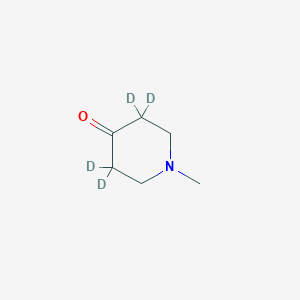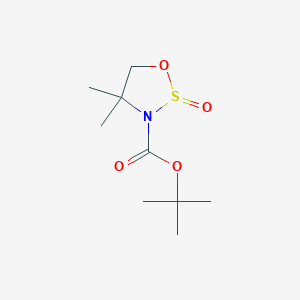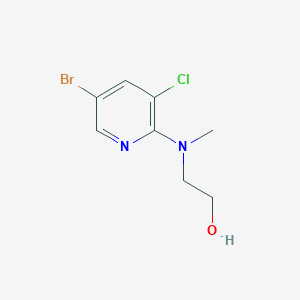
3,4,6-Tribromo-2-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,6-Tribromo-2-methylaniline is an organic compound with the molecular formula C7H6Br3N It is a derivative of aniline, where three bromine atoms are substituted at the 3, 4, and 6 positions, and a methyl group is attached at the 2 position of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Tribromo-2-methylaniline typically involves the bromination of 2-methylaniline. The process can be carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions. The reaction is usually conducted in a solvent such as acetic acid or chloroform, and the temperature is maintained to avoid over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes nitration, reduction, and bromination steps, with careful control of reaction conditions to achieve high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4,6-Tribromo-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding less brominated or non-brominated aniline derivatives.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can replace bromine atoms under suitable conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Less brominated or non-brominated aniline derivatives.
Substitution: Aniline derivatives with different functional groups replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
3,4,6-Tribromo-2-methylaniline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of dyes, pigments, and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,4,6-Tribromo-2-methylaniline depends on its interaction with molecular targets. The bromine atoms and the aniline moiety can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets may vary depending on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Tribromoaniline: Similar structure but lacks the methyl group at the 2 position.
3,5-Dibromo-4-methylaniline: Contains two bromine atoms and a methyl group but differs in the position of substitution.
2,4,6-Tribromo-3-methylaniline: Another isomer with different substitution patterns.
Uniqueness: 3,4,6-Tribromo-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of three bromine atoms and a methyl group at specific positions makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C7H6Br3N |
|---|---|
Molekulargewicht |
343.84 g/mol |
IUPAC-Name |
3,4,6-tribromo-2-methylaniline |
InChI |
InChI=1S/C7H6Br3N/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,11H2,1H3 |
InChI-Schlüssel |
GEYHZUNOVOGZEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC(=C1Br)Br)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-ethylacetamide](/img/structure/B14775118.png)


![(5-bromo-2-chlorophenyl)({4-[(3S)-oxolan-3-yloxy]phenyl})methanol](/img/structure/B14775156.png)

![3-Benzyl-4-(thiophen-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-7-carbonitrile hydrochloride](/img/structure/B14775162.png)
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14775164.png)




![2-[(4-Chlorophenyl)-piperidin-4-yloxymethyl]pyridine;2,3-dibenzoyloxybutanedioic acid](/img/structure/B14775193.png)

![methyl 2-[2-amino-3-(1H-indol-3-yl)-N-methylpropanamido]acetate](/img/structure/B14775198.png)
